(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzaldehyde and a suitable amine.
Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(4-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(2-chloro-4-methylphenyl)butan-1-OL
Uniqueness
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chloro-substituted aromatic ring
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
HTYWTKJWMQUHEI-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CCO)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCO)N)Cl |
Origin of Product |
United States |
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